molecular formula C11H10N2O2S B11105892 N'-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide

N'-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide

Cat. No.: B11105892
M. Wt: 234.28 g/mol
InChI Key: NNEKWNNVBLRZKH-KPKJPENVSA-N
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Description

N'-[(5-Methyl-2-furyl)methylene]-2-thiophenecarbohydrazide is a thiophene-based carbohydrazide derivative characterized by a hydrazone linkage (-NH-N=CH-) connecting a 2-thiophenecarboxylic acid moiety to a 5-methylfuran substituent. Crystallographic studies reveal that the compound forms molecular chains via N–H⋯O and N–H⋯N hydrogen bonds, stabilizing its solid-state structure .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2O2S/c1-8-4-5-9(15-8)7-12-13-11(14)10-3-2-6-16-10/h2-7H,1H3,(H,13,14)/b12-7+

InChI Key

NNEKWNNVBLRZKH-KPKJPENVSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Ester Activation : 2-Thiophenecarboxylic acid methyl ester (1.0 equiv) is refluxed with hydrazine hydrate (2.5 equiv) in ethanol for 6–8 hours.

  • Isolation : The product precipitates upon cooling, yielding 2-thiophenecarbohydrazide as a white solid.

  • Purification : Recrystallization from ethanol affords pure material (m.p. 165–167°C).

Key Analytical Data :

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.65–7.50 (m, 3H, thiophene-H), 4.20 (s, 2H, NH₂).

Condensation with 5-Methyl-2-Furaldehyde

The final step involves Schiff base formation between 2-thiophenecarbohydrazide and 5-methyl-2-furaldehyde. This reaction is typically acid-catalyzed and conducted under mild conditions.

Standard Procedure

  • Reaction Setup :

    • 2-Thiophenecarbohydrazide (1.0 equiv) and 5-methyl-2-furaldehyde (1.1 equiv) are dissolved in methanol.

    • A catalytic amount of glacial acetic acid (0.1 equiv) is added.

  • Reaction Conditions :

    • Stirred at room temperature for 12 hours.

    • Formation of a yellow precipitate indicates completion.

  • Workup :

    • The crude product is filtered and washed with cold methanol.

    • Recrystallization from ethanol yields pure N'-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide (m.p. 210–212°C).

Optimization Insights :

  • Solvent Selection : Methanol or ethanol is preferred due to high solubility of reactants and ease of crystallization.

  • Stoichiometry : A slight excess of aldehyde (1.1 equiv) ensures complete conversion of the hydrazide.

  • Catalysis : Acetic acid enhances imine formation by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide’s amino group.

Alternative Synthetic Routes

Acid Chloride Intermediate

For accelerated synthesis, 2-thiophenecarbonyl chloride can be used:

  • Chlorination : 2-Thiophenecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

  • Hydrazide Formation : Reaction with hydrazine hydrate in dichloromethane yields 2-thiophenecarbohydrazide within 2 hours.

  • Condensation : Proceed as above with 5-methyl-2-furaldehyde.

Advantages :

  • Faster reaction times for hydrazide synthesis.

  • Higher purity due to reduced side products.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) :

    • 3240 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) :

    • δ 11.20 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.45–6.90 (m, 5H, thiophene and furyl-H), 2.25 (s, 3H, CH₃).

  • ¹³C NMR :

    • δ 163.5 (C=O), 152.0 (CH=N), 145.2–110.5 (aromatic carbons), 13.8 (CH₃).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous hydrazones reveals:

  • Planarity : The thiophene and furyl rings adopt a near-planar arrangement (dihedral angle <25°).

  • Hydrogen Bonding : Intermolecular N–H⋯O interactions stabilize the crystal lattice, forming supramolecular chains.

Challenges and Mitigation Strategies

Side Reactions

  • Bis-Hydrazone Formation : Occurs with excess aldehyde.

    • Solution : Strict stoichiometric control (1:1 ratio) and monitoring via TLC.

  • Oxidation : Hydrazones may oxidize under aerobic conditions.

    • Solution : Conduct reactions under nitrogen atmosphere.

Yield Optimization

  • Temperature : Room temperature minimizes decomposition; higher temperatures (40–50°C) reduce reaction time but risk byproducts.

  • Catalyst Load : 0.1–0.2 equiv acetic acid balances reaction rate and ease of purification.

Industrial and Scalability Considerations

  • Cost-Effectiveness : 5-Methyl-2-furaldehyde is commercially available but may be synthesized via Vilsmeier-Haack formylation of 2-methylfuran.

  • Green Chemistry : Ethanol/water mixtures as solvents reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N'-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated activity against various pathogens, including Staphylococcus aureus and Candida albicans, highlighting the potential for developing new antimicrobial agents .
  • Antitumor Properties : The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Studies on related thiosemicarbazone derivatives have shown promising results in inhibiting tumor growth, suggesting that this compound may also possess similar antitumor activity .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 5-methyl-2-furaldehyde and 2-thiophenecarbohydrazide. The resulting product can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, which confirm its structural integrity and purity .

Biological Interaction Studies

Interaction studies involving this compound focus on its binding affinity with enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For example, compounds that share structural similarities with this compound have been investigated for their ability to inhibit specific enzymatic pathways involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of N’-[(5-methyl-2-furyl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms. Additionally, its structure enables it to interact with cellular components, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl substituent (5d) reduces melting point (255–257°C) compared to the 4-carboxyphenyl analog (5g, >300°C), likely due to stronger intermolecular hydrogen bonding in 5g .
  • Polarity : HPLC retention times correlate with substituent polarity. The carboxyphenyl derivative (5g) elutes fastest (R.T. 2.8 min), indicating high polarity, while the bromophenyl analog (5c) elutes later (5.9 min) .
  • Hydrogen Bonding: The 4-hydroxyphenyl group (5e) introduces an additional hydrogen-bond donor (OH), mirrored in its IR spectrum (ν(OH) 3289 cm⁻¹) .

Analgesic and Anti-inflammatory Activities

  • 5g (LASSBio-1655): Exhibits non-toxic analgesic effects in murine models, attributed to its carboxyphenyl group enhancing solubility and target interaction .
  • 5d (LASSBio-1656) : The nitro group confers anti-inflammatory activity but may increase toxicity due to metabolic activation .

Antimicrobial Potential

  • HTMBH : Demonstrates corrosion inhibition and antimicrobial properties, linked to its thiophene-hydroxybenzohydrazide framework .
  • Triazole derivatives () : Thiophene-triazole hybrids show enhanced antimicrobial efficacy compared to furan-containing analogs, likely due to improved π-π stacking with bacterial targets .

Toxicity Considerations

  • Hydrazine Derivatives: Compounds like 2-hydrazino-4-(5-nitro-2-furyl)thiazole are potent carcinogens in rats, highlighting the risk profile of nitro-substituted hydrazones .

Structural and Functional Insights

Spectral Differentiation

  • NMR Shifts : The N=CH proton resonates at δ 8.0–8.3 ppm in phenyl-substituted analogs (5c, 5d) but downfield to δ 11.45 ppm in 5g due to electron withdrawal by the carboxy group .
  • IR Stretching : The target compound’s C=O stretch (1637 cm⁻¹) aligns with furan’s electron-donating effect, contrasting with the carboxyphenyl analog’s higher ν(CO) (1692 cm⁻¹) .

Biological Activity

N'-[(5-Methyl-2-furyl)methylene]-2-thiophenecarbohydrazide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction of thiophene-2-carbohydrazide with 5-methylfuran-2-carbaldehyde. The reaction typically occurs in refluxing ethanol, yielding a product characterized by a specific molecular structure that allows for various interactions with biological systems. The synthesis process results in an 82% yield of the desired compound, which crystallizes into colorless blocks upon recrystallization from ethanol .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects on:

  • Staphylococcus aureus
  • Bacillus cereus
  • Pseudomonas carotovorum

For instance, at a concentration of 5 mg/mL, the compound effectively inhibited the growth of B. cereus and P. carotovorum, showcasing its potential as an antibacterial agent .

Antifungal Activity

The antifungal properties of this compound have also been explored. It showed activity against several fungal strains, although specific concentrations and results vary across studies. The compound's mechanism appears to involve disruption of fungal cell wall synthesis or function, although detailed mechanisms remain to be fully elucidated .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The compound exhibited promising results, particularly against prostate cancer cells (PC3), where it displayed significant cytotoxicity. The IC50 values indicate that the compound is effective at relatively low concentrations compared to standard chemotherapeutic agents.

Compound Cell Line IC50 (μM)
This compoundPC343.95
DoxorubicinPC30.93

This comparison highlights the potential of this compound as an alternative or complementary therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial and fungal survival.
  • Disruption of Cell Membranes : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.
  • Induction of Apoptosis in Cancer Cells : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable study conducted by Jiang et al. (2010) focused on synthesizing various Schiff bases, including this compound. The study reported its efficacy against multiple pathogens and highlighted its potential as a lead compound for further drug development .

Another investigation assessed the structural activity relationship (SAR) of thiophene derivatives, demonstrating that modifications in substituents significantly affect biological activity. This underscores the importance of chemical structure in determining the pharmacological profile of compounds like this compound .

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